2-(4-Hexylbenzoyl)oxazole
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Overview
Description
2-(4-Hexylbenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-hexylbenzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound .
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to interact with various enzymes and receptors in biological systems . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Nevertheless, oxazole derivatives are known for their ability to bind with biological systems via numerous non-covalent interactions . The specific interactions and resulting changes would depend on the exact nature of the targets and the environment in which the compound is acting.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . Each of these activities likely involves different biochemical pathways and downstream effects.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of oxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylbenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature and is stereospecific, with inversion of stereochemistry . The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles, higher yields, and reduced reaction times . The use of magnetic nanocatalysts has also been explored for the eco-friendly synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexylbenzoyl)oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the oxazole ring to form corresponding oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzoyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Reduction: Formation of oxazolines from oxazoles.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(4-Hexylbenzoyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: Used as intermediates for the synthesis of new chemical entities with potential therapeutic applications.
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: Utilized in the development of fluorescent dyes and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-(4-Hexylbenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-hexylbenzoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
(4-hexylphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(18)16-17-11-12-19-16/h7-12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGMCLDNBNKTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642095 |
Source
|
Record name | (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-13-9 |
Source
|
Record name | (4-Hexylphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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